3-Phenylpropionitrile

描述

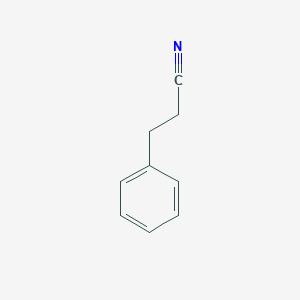

It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in the pharmaceutical industry . The compound is characterized by its aromatic ring and nitrile functional group, making it a versatile building block in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

3-Phenylpropionitrile can be synthesized through several methods. One common approach involves the hydrogenation of cinnamaldehyde using a palladium catalyst. The reaction is typically carried out in the presence of hydrogen gas at room temperature and atmospheric pressure . Another method involves the reaction of benzyl cyanide with ethylene oxide under basic conditions to yield hydrocinnamonitrile .

Industrial Production Methods

In industrial settings, hydrocinnamonitrile is often produced via the catalytic hydrogenation of cinnamaldehyde. This process utilizes a palladium catalyst supported on aluminum oxyhydroxide, which allows for high selectivity and efficiency . The reaction conditions are optimized to ensure maximum yield and purity of the product.

化学反应分析

Types of Reactions

3-Phenylpropionitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-phenylpropanoic acid.

Reduction: 3-phenylpropanamine.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Applications

3-Phenylpropionitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of:

- Antidepressants : The compound is a precursor for the synthesis of (S)-fluoxetine and (R)-tomoxetine, both of which are significant in treating psychiatric disorders. Fluoxetine is widely used for depression, anxiety disorders, and obsessive-compulsive disorder (OCD) treatment .

- Chemoenzymatic Processes : Recent studies have focused on the chemoenzymatic preparation of 3-hydroxy-3-phenylpropanenitrile from this compound. This process allows for the stereoselective formation of both enantiomers, enhancing the therapeutic efficacy of the resulting drugs by improving their selectivity and reducing side effects .

Enzymatic Transformations

The enzymatic hydrolysis of this compound has been extensively studied due to its potential for industrial applications:

- Nitrilase Activity : Research has demonstrated that nitrilases derived from organisms such as Paraburkholderia phymatum can effectively convert this compound into 3-phenylpropionic acid. This transformation showcases high efficiency, achieving up to 90% conversion at elevated substrate concentrations and temperatures .

- Thermostability : The nitrilase enzyme exhibits remarkable thermostability, maintaining activity even at high temperatures (up to 60°C). This property is advantageous for industrial processes that require robust enzymes capable of functioning under challenging conditions .

Flavor and Fragrance Industry

In addition to its pharmaceutical uses, this compound finds applications in the flavor and fragrance sectors:

- Perfume Compositions : It is occasionally utilized as a minor ingredient in artificial flower absolutes within perfume formulations. The compound contributes a warm, piquant note that enhances floral fragrances .

- Flavoring Agents : Its flavor profile makes it suitable for inclusion in various spice blends and seasoning products, typically at low concentrations (1 to 3 ppm) in finished products .

Case Study: Enzymatic Hydrolysis Efficiency

A study conducted on the enzymatic hydrolysis of this compound demonstrated that using nitrilase from Paraburkholderia phymatum resulted in efficient conversion rates under optimized conditions:

- Conditions : Incubation at 50°C with varying substrate concentrations.

- Results : Achieved a conversion rate exceeding 90% with minimal enzyme loadings, indicating potential for large-scale industrial applications .

Case Study: Synthesis of Antidepressants

Research on the chemoenzymatic synthesis of enantiomers from this compound highlighted its importance in producing optically pure intermediates necessary for effective antidepressant formulations. The study emphasized the need for high enantiomeric excess to enhance therapeutic outcomes while minimizing side effects associated with racemic mixtures .

作用机制

The mechanism of action of hydrocinnamonitrile involves its participation in nucleophilic addition reactions. The nitrile group is highly reactive and can undergo addition reactions with nucleophiles, leading to the formation of various functionalized products . This reactivity makes it a valuable intermediate in organic synthesis, enabling the construction of diverse molecular scaffolds.

相似化合物的比较

3-Phenylpropionitrile can be compared with other similar compounds such as:

Benzyl cyanide: Similar in structure but lacks the additional carbon in the side chain.

Phenylacetonitrile: Also similar but with a different arrangement of the nitrile group.

Cinnamaldehyde: The aldehyde precursor used in the synthesis of hydrocinnamonitrile.

This compound is unique due to its specific combination of an aromatic ring and a nitrile group, which provides distinct reactivity and versatility in chemical synthesis .

生物活性

3-Phenylpropionitrile (PPN) is an organic compound that has garnered attention for its diverse biological activities, particularly in plant growth regulation and enzymatic reactions. This article provides a comprehensive overview of the biological activity of PPN, supported by data tables, case studies, and detailed research findings.

1. Auxin-like Growth Activity

Research indicates that this compound exhibits auxin-like activity, which is crucial in plant growth and development. A study demonstrated that solutions of PPN stimulated the elongation of wheat coleoptiles and garden-cress hypocotyls. Notably, while PPN generally promoted adventitious root formation in various plant sections, it showed delayed activity compared to its acid counterpart, 3-phenylpropionic acid (PPA) .

Table 1: Effects of this compound on Plant Growth

| Plant Type | Response to PPN | Response to PPA |

|---|---|---|

| Wheat Coleoptiles | Elongation observed | Elongation observed |

| Garden-Cress | Elongation observed | Elongation observed |

| Sugar-Beet | Adventitious roots | Not applicable |

| Pea Seedlings | Delayed response | Elongation after 19h |

2. Enzymatic Activity

PPN is also significant in enzymatic reactions, particularly in the hydrolysis process catalyzed by nitrilases. A notable study characterized a nitrilase from Paraburkholderia phymatum, which effectively converted PPN into 3-phenylpropionic acid. The enzyme demonstrated high thermostability and efficiency, converting substantial amounts of PPN under optimized conditions .

Case Study: Nitrilase Activity on PPN

- Organism : Paraburkholderia phymatum

- Conditions :

- Temperature: 50°C

- pH: 7.5

- Reaction Time: 8 hours

- Conversion Rate :

- Initial concentration of PPN: 65.5 g/L

- Yield of product (3-phenylpropionic acid): 90%

This study highlights the potential for using PPN in biotechnological applications, particularly in producing valuable compounds through enzymatic reactions.

3. Chemical Transformations and Applications

PPN serves as a valuable intermediate in organic synthesis and pharmaceutical applications. It is involved in the synthesis of carboxypeptidase B enzyme inhibitors and potential anticancer agents . The compound's chemical structure allows it to participate in various reactions, including hydrogenation processes.

Table 2: Chemical Transformations Involving PPN

| Reaction Type | Product | Application |

|---|---|---|

| Hydrogenation | Primary amines | Pharmaceutical synthesis |

| Hydrolysis | 3-Phenylpropionic acid | Biotechnological processes |

属性

IUPAC Name |

3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRWYXSKEHUQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060949 | |

| Record name | Benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

261.00 °C. @ 760.00 mm Hg | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

645-59-0 | |

| Record name | Benzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Y1JYN13Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1 °C | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-phenylpropanenitrile?

A1: 3-Phenylpropanenitrile has a molecular formula of C9H9N and a molecular weight of 131.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-phenylpropanenitrile?

A2: Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. []

- Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies volatile compounds based on their mass-to-charge ratios. [, , , ]

- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Separates and identifies compounds in liquid samples based on their mass-to-charge ratios. []

Q3: How can 3-phenylpropanenitrile be synthesized?

A3: Various synthetic routes exist, including:

- Dehydration of 3-phenylpropionaldoxime: This method utilizes the enzyme phenylacetaldoxime dehydratase and can achieve high yields. []

- Reduction of α-phenylsulfonyl cinnamonitriles: Treatment with samarium iodide (SmI2) in a methanol/tetrahydrofuran (THF) system leads to the formation of hydrocinnamonitriles. []

- Reaction of nitriles with phosgene: Reacting specific nitriles, such as 3-chloropropionitrile, with phosgene in the presence of hydrogen chloride can yield α-chloro-α,β-unsaturated isocyanates, which can be further converted to 3-phenylpropanenitrile. []

- Nucleophilic acylation of 2-bromoacetonitrile with benzaldehyde: This one-pot synthesis utilizes N-heterocyclic carbene (NHC) catalysis and DBU as a base to achieve high yields at ambient temperatures. []

Q4: What are some notable reactions that 3-phenylpropanenitrile can undergo?

A4:

- Hydrolysis: 3-Phenylpropanenitrile can be hydrolyzed to 3-phenylpropionic acid, catalyzed by enzymes like nitrilase. []

- Michael Addition: 3-Phenylpropanenitrile can act as a Michael donor in reactions with linear conjugated enynones, leading to polyfunctional δ-diketones. []

Q5: Can 3-phenylpropanenitrile act as a ligand in catalytic systems?

A: Yes, research shows that palladium on calcium carbonate (Pd/CaCO3) combined with 3-phenylpropanenitrile can act as a selective catalytic system for aqueous Heck coupling and hydroarylation reactions. [] The presence of 3-phenylpropanenitrile can influence both stereo- and chemoselectivity.

Q6: What is unusual about the hydroarylation of acrylonitrile using the Pd/CaCO3/3-phenylpropanenitrile catalytic system?

A: This system facilitates the formation of 3-phenylpropionitrile derivatives without requiring the typical hydride donors usually needed for hydroarylation reactions. []

Q7: Does 3-phenylpropanenitrile exhibit any biological activity?

A: Yes, it has been identified as a germination stimulant for the parasitic plant Phelipanche ramosa. This activity is attributed to its origin from the glucosinolate pathway in plants like Brassica napus. []

Q8: Are there other biologically active compounds related to 3-phenylpropanenitrile?

A: Yes, 3-phenylpropanenitrile is a glucosinolate degradation product. Other related compounds, like isothiocyanates (ITCs), also display biological activity, particularly antifungal properties. Research indicates synergistic antifungal effects between 3-phenylpropanenitrile and 2-phenylethyl isothiocyanate (PEITC) against various fungal strains. []

Q9: Have computational methods been applied to study 3-phenylpropanenitrile?

A: Yes, density functional theory (DFT) calculations have been used to investigate the adsorption interactions of imine intermediates, derived from 3-phenylpropanenitrile hydrogenation, on palladium catalysts. [] These calculations help explain the observed selectivity differences in the formation of primary amines during hydrogenation reactions.

Q10: Have conformational studies been performed on 3-phenylpropanenitrile?

A: Yes, a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and strong field coherence breaking (SFCB) techniques has been employed to study the conformational landscape of 3-phenylpropanenitrile in a supersonic jet expansion. [] These studies revealed the presence of both anti and gauche conformers and provided insights into their relative abundances and structural parameters.

Q11: Are there studies on improving the stability or delivery of 3-phenylpropanenitrile?

A: While the provided research doesn't directly address formulation strategies for 3-phenylpropanenitrile, it highlights its use in miniemulsion polymerization of n-butyl methacrylate. [] This suggests potential applications in polymer chemistry where controlled release or specific material properties are desired.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。